molecular formula C27H46N2O2 B15023848 N-dodecyl-4-(octanoylamino)benzamide

N-dodecyl-4-(octanoylamino)benzamide

Cat. No.: B15023848
M. Wt: 430.7 g/mol
InChI Key: NMGSQLUURHDKBX-UHFFFAOYSA-N
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Description

N-dodecyl-4-(octanoylamino)benzamide is a synthetic organic compound with the molecular formula C27H46N2O2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-4-(octanoylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, ensuring the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride and boron trifluoride are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-dodecyl-4-(octanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dodecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . This dual action makes it a potential candidate for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of long alkyl chains and benzamide structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

N-dodecyl-4-(octanoylamino)benzamide

InChI

InChI=1S/C27H46N2O2/c1-3-5-7-9-10-11-12-13-15-17-23-28-27(31)24-19-21-25(22-20-24)29-26(30)18-16-14-8-6-4-2/h19-22H,3-18,23H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

NMGSQLUURHDKBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC

Origin of Product

United States

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